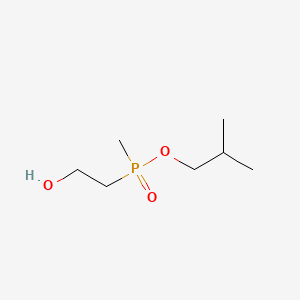
Isobutyl (2-hydroxyethyl)methylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl (2-hydroxyethyl)methylphosphinate: is an organophosphorus compound with the molecular formula C7H17O3P and a molar mass of 180.18 g/mol . This compound is characterized by the presence of a phosphinate group, which is a phosphorus atom bonded to an oxygen atom and a hydroxyl group, along with an isobutyl group and a 2-hydroxyethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl (2-hydroxyethyl)methylphosphinate typically involves the reaction of isobutyl alcohol with methylphosphinic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Isobutyl (2-hydroxyethyl)methylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Isobutyl (2-hydroxyethyl)methylphosphinate is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals .
Industry: In industrial applications, this compound is used as a flame retardant and as an additive in polymer production to enhance material properties .
Mécanisme D'action
The mechanism of action of isobutyl (2-hydroxyethyl)methylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
- Isobutyl (2-hydroxyethyl)phosphonate
- Isobutyl (2-hydroxyethyl)phosphine oxide
- Isobutyl (2-hydroxyethyl)phosphine
Comparison: Isobutyl (2-hydroxyethyl)methylphosphinate is unique due to its specific phosphinate group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, phosphonates and phosphine oxides have different oxidation states and reactivity profiles, making this compound particularly valuable in specific applications .
Propriétés
Numéro CAS |
53314-61-7 |
|---|---|
Formule moléculaire |
C7H17O3P |
Poids moléculaire |
180.18 g/mol |
Nom IUPAC |
2-[methyl(2-methylpropoxy)phosphoryl]ethanol |
InChI |
InChI=1S/C7H17O3P/c1-7(2)6-10-11(3,9)5-4-8/h7-8H,4-6H2,1-3H3 |
Clé InChI |
UDQBLBPJVKUWET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COP(=O)(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)

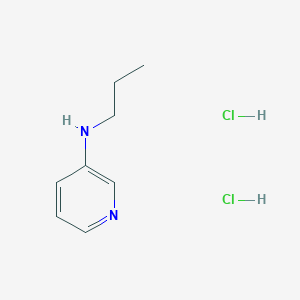
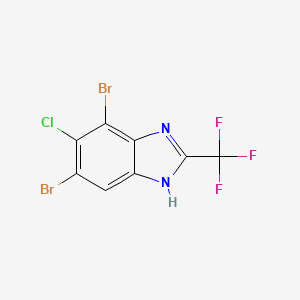
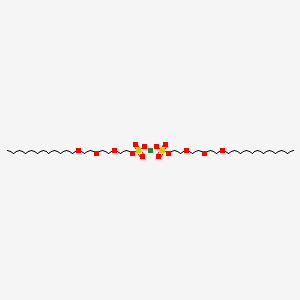
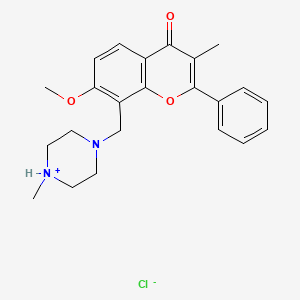

![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)
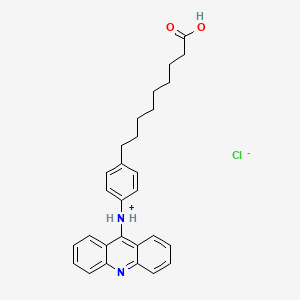
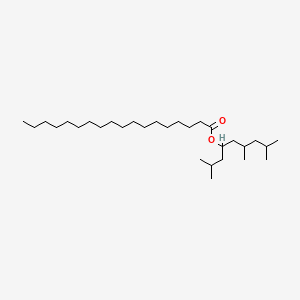

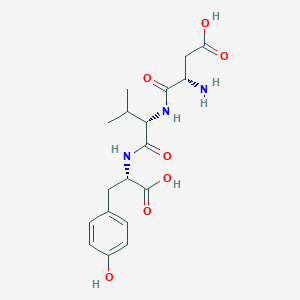
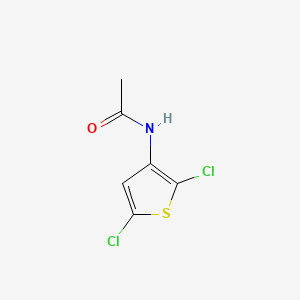
![N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide](/img/structure/B13765091.png)
